molecular formula C23H24N6O2 B2778294 5-methyl-N-[(2-methylphenyl)methyl]-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxamide CAS No. 1251598-20-5

5-methyl-N-[(2-methylphenyl)methyl]-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxamide

Cat. No.: B2778294
CAS No.: 1251598-20-5
M. Wt: 416.485
InChI Key: SCNBWDOLVDIVMT-UHFFFAOYSA-N
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Description

The compound 5-methyl-N-[(2-methylphenyl)methyl]-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxamide features a pyrazole core substituted with a carboxamide group at position 4, a 2-methylbenzyl moiety on the amide nitrogen, and a pyridinyl-oxadiazole substituent at position 1. The 1,2,4-oxadiazole ring, bearing an isopropyl group, enhances metabolic stability and binding affinity due to its electron-deficient nature . This structural complexity aligns with trends in bioactive pyrazole derivatives, which are widely explored for antifungal, anti-inflammatory, and anticancer applications .

Properties

IUPAC Name

5-methyl-N-[(2-methylphenyl)methyl]-1-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O2/c1-14(2)21-27-23(31-28-21)17-9-10-24-20(11-17)29-16(4)19(13-26-29)22(30)25-12-18-8-6-5-7-15(18)3/h5-11,13-14H,12H2,1-4H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNBWDOLVDIVMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2=C(N(N=C2)C3=NC=CC(=C3)C4=NC(=NO4)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[(2-methylphenyl)methyl]-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, followed by the formation of the pyridine and pyrazole rings. The final step involves the coupling of these intermediates to form the target compound. Common reagents used in these reactions include hydrazine, aldehydes, and various catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Pyrazole Core Formation

The pyrazole ring likely forms via cyclization reactions involving hydrazines and β-diketones or β-keto esters. For example:

  • Condensation of hydrazine derivatives with carbonyl compounds (e.g., diketones) to form the five-membered aromatic ring.

Amide Bond Formation

The carboxamide group (pyrazole-4-carboxamide) likely originates from:

  • Coupling of a carboxylic acid (e.g., pyrazole-4-carboxylic acid) with an amine (2-methylbenzylamine) using activating agents like EDC or HATU.

Functional Group Reactivity

Functional GroupReactivity ProfilePotential Reactions
Amide Hydrolysis under acidic/basic conditionsBreakdown to carboxylic acid and amine
Pyrazole Ring Electrophilic substitutionHalogenation, nitration (directed by electron-donating groups)
Oxadiazole Ring Susceptible to nucleophilic attackRing-opening under basic or acidic conditions
Benzyl Group OxidationConversion to ketones or carboxylic acids

Stability and Degradation

Key factors influencing stability :

  • Amide hydrolysis : Exposed to aqueous acidic/basic conditions, leading to cleavage of the amide bond.

  • Oxadiazole ring : Prone to degradation under harsh thermal or acidic conditions.

  • Pyridine substituent : Stable under most conditions but may undergo oxidation or electrophilic substitution.

Structural Comparisons

Compound FeatureP709-1497PubChem CID 25098141
Core Structure Pyrazole-4-carboxamidePyrazole-4-carboxamide
Pyridine Substituent 4-position2-position
Oxadiazole Substituent Propan-2-ylAbsent
Benzyl Group 2-methylphenyl4-methylphenyl

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 5-methyl-N-[(2-methylphenyl)methyl]-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxamide exhibit significant antimicrobial properties. In studies involving various derivatives of pyrazole and oxadiazole compounds, it was found that certain modifications can enhance their effectiveness against a range of pathogens including bacteria and fungi .

Anticancer Potential

The compound is included in screening libraries targeting anticancer agents. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction or cell cycle arrest . It is particularly noted for its potential against specific cancer types, although detailed case studies are still required to validate these findings.

Drug Discovery and Development

This compound is part of various drug discovery programs aimed at identifying new therapeutic agents. Its inclusion in anti-infective and anticancer libraries highlights its relevance in developing novel pharmaceuticals .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI explored the synthesis of new pyrazole derivatives and their antimicrobial activities. Among the synthesized compounds, some exhibited moderate to good activity against Gram-positive and Gram-negative bacteria. The study suggests that the incorporation of oxadiazole rings into the structure enhances antimicrobial efficacy .

Case Study 2: Anticancer Activity

In another research article focusing on the anticancer properties of pyrazole derivatives, it was reported that specific modifications to the pyrazole structure led to increased cytotoxicity against human cancer cell lines. The study emphasized the need for further investigation into the mechanisms by which these compounds exert their effects .

Mechanism of Action

The mechanism of action of 5-methyl-N-[(2-methylphenyl)methyl]-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Fungicidal Activity

Penflufen
  • Structure : A commercial pyrazole amide fungicide with a 1-methyl and 5-fluoro substituent on the pyrazole ring.
  • Key Differences : The target compound replaces these groups with a pyridinyl-oxadiazole and a 2-methylbenzyl carboxamide.
  • Activity : Penflufen inhibits fungal succinate dehydrogenase (SDH). Modifications in the target compound’s oxadiazole moiety may enhance SDH binding or resistance profiles .
Pyrazolecarboxamide Derivatives (Molecules, 2015)
  • Structure : Derivatives synthesized with pyrazole carbonyl chloride and amines/isoxazolol carboxylates .
  • Key Differences : The target compound’s oxadiazole-pyridine linker is absent in these derivatives.
  • Activity : Antifungal efficacy against Rhizoctonia solani (EC₅₀: 2.8–12.4 µg/mL). The oxadiazole group in the target compound may improve bioavailability compared to carboxylate esters .

Substituent Effects on Bioactivity

4,5-Diarylpyrazoles vs. Isoxazole/Triazole Analogues
  • Structure : Pyrazole rings substituted with diaryl groups versus isoxazole or triazole cores .
  • Key Findings : Pyrazole-to-isoxazole/triazole substitution maintains anti-proliferative activity (A-scores: 0.82–0.85), suggesting the pyrazole ring is replaceable in certain contexts. However, the target compound’s oxadiazole-pyridine system may confer unique target specificity .
3,5-Dimethylpyrazole (DMPZ) Complexes
  • Structure : Copper complexes with DMPZ and carboxylate ligands.
  • Key Differences : The target compound lacks metal-coordination sites but shares hydrogen-bonding capabilities via the carboxamide and oxadiazole groups. This may influence supramolecular interactions in biological systems .
Lead Optimization (Scheme 1, )
  • Approach : Replacement of penflufen’s 1-methyl and 5-fluoro groups with bulkier substituents (e.g., phenyl, chloro).
  • Relevance : The target compound’s 2-methylbenzyl and oxadiazole groups follow this strategy to enhance steric bulk and electronic effects .
4-Cyano Pyrazole Derivatives
  • Synthesis: Reaction of 3-dimethylamino-2-benzoyl-propenenitrile with hydrazines yields 4-cyano or 5-aminopyrazoles .
  • Divergence : The target compound’s synthesis likely involves coupling pyrazolecarboxylic acid derivatives with oxadiazole-bearing pyridines, emphasizing modularity in functional group installation .

Tabulated Comparison of Key Compounds

Compound Core Structure Key Substituents Biological Activity Key Findings
Target Compound Pyrazole-4-carboxamide 2-Methylbenzyl, pyridinyl-oxadiazole Antifungal (inferred) Enhanced metabolic stability via oxadiazole
Penflufen Pyrazole-4-carboxamide 1-Methyl, 5-fluoro Fungicidal (SDH inhibition) Commercial SDH inhibitor
Molecules (2015) Derivatives Pyrazolecarboxamide Variable amines, isoxazolol carboxylates Antifungal (EC₅₀: 2.8–12.4 µg/mL) Carboxamide critical for activity
4,5-Diarylpyrazoles Pyrazole Diaryl substituents Anti-proliferative Pyrazole replaceable with isoxazole

Biological Activity

The compound 5-methyl-N-[(2-methylphenyl)methyl]-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several key components:

  • Pyrazole Ring : Known for its diverse biological activities including anti-inflammatory and analgesic effects.
  • Oxadiazole Moiety : Exhibits significant antimicrobial and anticancer properties.
  • Pyridine Substituent : Often associated with neuroactive and anti-inflammatory effects.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds containing the oxadiazole ring have shown promising anticancer properties. A study highlighted that derivatives of 1,2,4-oxadiazoles exhibit inhibitory effects against various cancer cell lines, including colon and breast cancer cells. The mechanism often involves the inhibition of key enzymes such as topoisomerases and telomerase .

2. Antimicrobial Properties

The presence of the oxadiazole moiety in this compound suggests potential antimicrobial activity. Compounds with similar structures have been documented to possess significant antibacterial and antifungal activities against a range of pathogens .

3. Anti-inflammatory Effects

The pyrazole component is known for its anti-inflammatory properties. Studies have shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The oxadiazole ring has been shown to inhibit enzymes critical for cancer cell proliferation and survival.
  • Cytokine Modulation : The pyrazole structure may modulate inflammatory pathways by affecting cytokine release.

Case Study 1: Anticancer Efficacy

In a recent study, a derivative similar to the compound was tested against a panel of cancer cell lines. The results indicated an IC50 value of approximately 92.4 µM against multiple cancer types, demonstrating significant antiproliferative activity .

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial activity of related compounds against Escherichia coli and Klebsiella pneumoniae. The results showed that certain derivatives exhibited strong inhibitory effects, suggesting potential applications in treating bacterial infections .

Data Summary

Activity TypeObserved EffectsReference
AnticancerIC50 ~ 92.4 µM against cancer cells
AntimicrobialEffective against E. coli and K. pneumoniae
Anti-inflammatoryInhibition of pro-inflammatory cytokines

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